![molecular formula C6H12N2 B12923519 Acetonitrile, [methyl(1-methylethyl)amino]- CAS No. 62842-31-3](/img/structure/B12923519.png)
Acetonitrile, [methyl(1-methylethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropyl(methyl)amino)acetonitrile is an organic compound that features both an amine and a nitrile functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(methyl)amino)acetonitrile typically involves the reaction of isopropylamine with acetonitrile under controlled conditions. One common method involves the use of a catalyst such as FeCl₂ to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of an oxidizing agent like DTBP (di-tert-butyl peroxide) to achieve high yields .
Industrial Production Methods
Industrial production of 2-(Isopropyl(methyl)amino)acetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
化学反応の分析
Types of Reactions
2-(Isopropyl(methyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oximes, and various substituted nitriles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Isopropyl(methyl)amino)acetonitrile has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and amines.
作用機序
The mechanism of action of 2-(Isopropyl(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The amine group can act as a nucleophile, engaging in substitution and addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the isopropyl and methyl groups.
Acetonitrile: A simpler nitrile compound without the amine group.
Isopropylamine: Contains the isopropyl and amine groups but lacks the nitrile group.
Uniqueness
2-(Isopropyl(methyl)amino)acetonitrile is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from simpler compounds like aminoacetonitrile and acetonitrile .
特性
CAS番号 |
62842-31-3 |
|---|---|
分子式 |
C6H12N2 |
分子量 |
112.17 g/mol |
IUPAC名 |
2-[methyl(propan-2-yl)amino]acetonitrile |
InChI |
InChI=1S/C6H12N2/c1-6(2)8(3)5-4-7/h6H,5H2,1-3H3 |
InChIキー |
OKVCJTAEKCLWKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
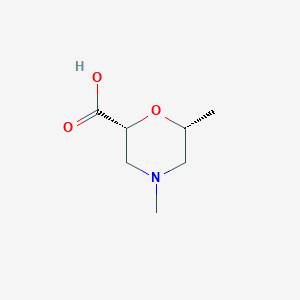
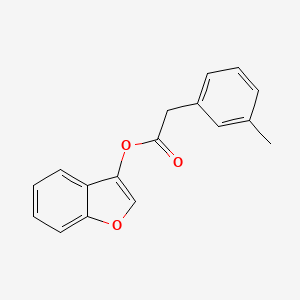
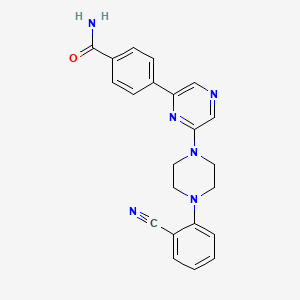
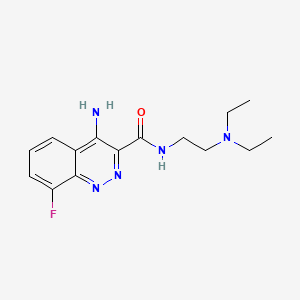
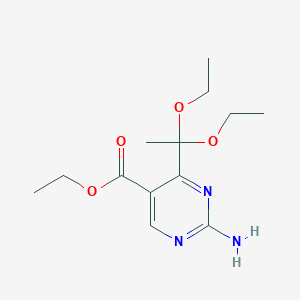
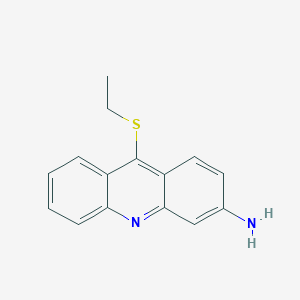
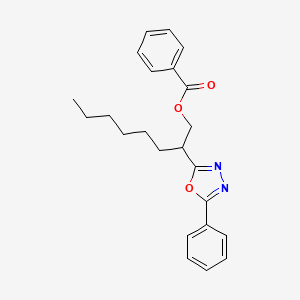
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
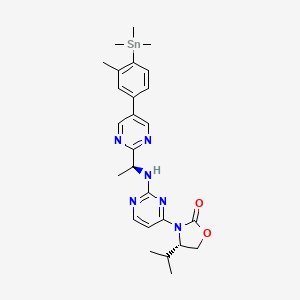
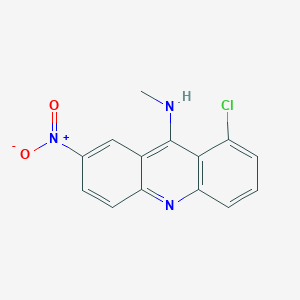
![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
